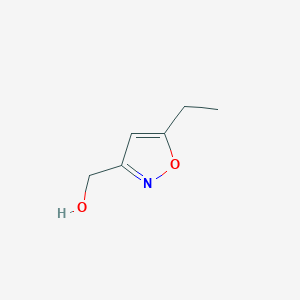

(5-Ethyl-1,2-oxazol-3-yl)methanol

Description

Structure

3D Structure

Properties

IUPAC Name |

(5-ethyl-1,2-oxazol-3-yl)methanol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9NO2/c1-2-6-3-5(4-8)7-9-6/h3,8H,2,4H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FTWTWOICXAENQE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC(=NO1)CO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50483829 | |

| Record name | (5-Ethyl-1,2-oxazol-3-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50483829 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

127.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

60148-49-4 | |

| Record name | (5-Ethyl-1,2-oxazol-3-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50483829 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

(5-Ethyl-1,2-oxazol-3-yl)methanol CAS number and identifiers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical compound (5-Ethyl-1,2-oxazol-3-yl)methanol, including its chemical identifiers, physicochemical properties, a proposed synthesis protocol, and a summary of the known biological activities of related isoxazole compounds.

Chemical Identifiers and Physicochemical Properties

(5-Ethyl-1,2-oxazol-3-yl)methanol is a substituted isoxazole, a class of five-membered heterocyclic compounds containing one nitrogen and one oxygen atom in adjacent positions. The identifiers and key properties of this compound are summarized in the table below.

| Identifier | Value | Source |

| CAS Number | 60148-49-4 | |

| Molecular Formula | C₆H₉NO₂ | N/A |

| Molecular Weight | 127.14 g/mol | N/A |

| IUPAC Name | (5-Ethyl-1,2-oxazol-3-yl)methanol | N/A |

| Canonical SMILES | CCC1=CC(=NO1)CO | N/A |

| Synonyms | 5-Ethyl-3-(hydroxymethyl)isoxazole, 5-Ethylisoxazole-3-methanol | N/A |

Proposed Synthesis Protocol

For the synthesis of (5-Ethyl-1,2-oxazol-3-yl)methanol, the likely precursors would be propanal oxime (to generate ethyl nitrile oxide) and propargyl alcohol.

Proposed Reaction Scheme:

Figure 1: Proposed synthesis of (5-Ethyl-1,2-oxazol-3-yl)methanol.

Detailed Methodology (Hypothetical):

-

Oxime Chlorination: To a solution of propanal oxime in a suitable solvent such as N,N-dimethylformamide (DMF), N-chlorosuccinimide (NCS) is added portion-wise at room temperature. The reaction mixture is stirred to facilitate the formation of the corresponding hydroximoyl chloride.

-

In situ Nitrile Oxide Formation and Cycloaddition: A base, typically triethylamine, is added dropwise to the reaction mixture. This promotes the elimination of HCl from the hydroximoyl chloride, generating the transient ethyl nitrile oxide. In the presence of propargyl alcohol (the dipolarophile), the nitrile oxide undergoes a [3+2] cycloaddition reaction to form the isoxazole ring.

-

Work-up and Purification: The reaction is typically quenched with water and the product is extracted with an organic solvent (e.g., ethyl acetate). The organic layer is then washed, dried, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to yield pure (5-Ethyl-1,2-oxazol-3-yl)methanol.

Biological and Pharmacological Context

While specific biological data for (5-Ethyl-1,2-oxazol-3-yl)methanol is limited in publicly accessible literature, the isoxazole scaffold is a well-recognized pharmacophore present in numerous biologically active compounds. Research on various isoxazole derivatives has revealed a broad spectrum of pharmacological activities.

Figure 2: Common biological activities of isoxazole-containing compounds.

The diverse biological profile of isoxazoles makes them attractive scaffolds for drug discovery and development. The specific substitutions on the isoxazole ring play a crucial role in determining the potency and selectivity of their biological activity. Further research is required to elucidate the specific biological targets and therapeutic potential of (5-Ethyl-1,2-oxazol-3-yl)methanol.

Spectroscopic Profile of (5-Ethyl-1,2-oxazol-3-yl)methanol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the compound (5-Ethyl-1,2-oxazol-3-yl)methanol (CAS No: 60148-49-4). Due to the limited availability of directly published spectra for this specific molecule, this document outlines the expected spectroscopic characteristics based on analogous compounds and provides detailed, generalized experimental protocols for obtaining Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. This guide is intended to serve as a valuable resource for researchers involved in the synthesis, characterization, and application of isoxazole derivatives in drug discovery and development.

Chemical Structure and Properties

-

IUPAC Name: (5-Ethyl-1,2-oxazol-3-yl)methanol

-

Synonyms: 5-Ethyl-3-hydroxymethylisoxazole

-

CAS Number: 60148-49-4

-

Molecular Formula: C₆H₉NO₂

-

Molecular Weight: 127.14 g/mol

Spectroscopic Data Summary

Table 1: Predicted ¹H NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Multiplicity | Number of Protons | Assignment |

| ~1.2-1.4 | Triplet | 3 | -CH₂CH₃ |

| ~2.7-2.9 | Quartet | 2 | -CH₂ CH₃ |

| ~4.6-4.8 | Singlet | 2 | -CH₂ OH |

| ~6.2-6.4 | Singlet | 1 | Isoxazole C4-H |

| Variable | Broad Singlet | 1 | -OH |

Table 2: Predicted ¹³C NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Assignment |

| ~12-14 | -CH₂CH₃ |

| ~20-22 | -CH₂ CH₃ |

| ~55-60 | -CH₂ OH |

| ~100-105 | Isoxazole C 4 |

| ~160-165 | Isoxazole C 3 |

| ~170-175 | Isoxazole C 5 |

Table 3: Predicted IR Spectroscopic Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3200-3600 | Broad | O-H stretch (alcohol) |

| 2850-3000 | Medium | C-H stretch (alkane) |

| ~1600 | Medium | C=N stretch (isoxazole ring) |

| ~1450-1550 | Medium to Weak | C=C stretch (isoxazole ring) |

| ~1000-1250 | Strong | C-O stretch (alcohol) |

Table 4: Predicted Mass Spectrometry Data

| m/z | Interpretation |

| 127 | [M]⁺ (Molecular ion) |

| 110 | [M - OH]⁺ |

| 98 | [M - CH₂OH]⁺ |

| 82 | [M - C₂H₅]⁺ |

Experimental Protocols

The following are detailed methodologies for obtaining the spectroscopic data outlined above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the proton (¹H) and carbon (¹³C) chemical environments in the molecule.

Instrumentation: A high-resolution NMR spectrometer (e.g., 300 MHz or higher).

Sample Preparation:

-

Weigh approximately 5-10 mg of the purified (5-Ethyl-1,2-oxazol-3-yl)methanol sample.

-

Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃, or Dimethyl sulfoxide-d₆, DMSO-d₆) in a clean, dry NMR tube.

-

Add a small amount of an internal standard, such as tetramethylsilane (TMS), if not already present in the solvent.

-

Cap the NMR tube and gently invert to ensure complete dissolution and a homogenous solution.

¹H NMR Acquisition:

-

Insert the sample into the NMR spectrometer.

-

Lock the spectrometer onto the deuterium signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity.

-

Acquire the ¹H NMR spectrum using standard acquisition parameters. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.

-

Process the Free Induction Decay (FID) by applying a Fourier transform, phase correction, and baseline correction.

-

Integrate the signals and reference the spectrum to the internal standard (TMS at 0 ppm).

¹³C NMR Acquisition:

-

Following ¹H NMR acquisition, switch the spectrometer to the ¹³C nucleus frequency.

-

Acquire the ¹³C NMR spectrum using a proton-decoupled pulse sequence. This will result in single lines for each unique carbon atom.

-

A larger number of scans will be required for ¹³C NMR due to the low natural abundance of the ¹³C isotope.

-

Process the FID as described for the ¹H spectrum and reference it to the internal standard (TMS at 0 ppm).

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule based on their characteristic vibrational frequencies.

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer.

Sample Preparation (for a liquid sample):

-

Ensure the ATR (Attenuated Total Reflectance) crystal of the FTIR spectrometer is clean. Clean with a suitable solvent (e.g., isopropanol) and allow it to dry completely.

-

Place a small drop of the neat liquid (5-Ethyl-1,2-oxazol-3-yl)methanol directly onto the center of the ATR crystal.

-

If the sample is a solid, a small amount of the solid can be placed on the crystal and pressure applied to ensure good contact. Alternatively, the solid can be dissolved in a volatile solvent, a drop of the solution placed on the crystal, and the solvent allowed to evaporate.[1][2]

Data Acquisition:

-

Acquire a background spectrum of the clean, empty ATR crystal. This will be subtracted from the sample spectrum to remove any atmospheric or instrumental interferences.

-

Acquire the IR spectrum of the sample. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

-

The spectrum is typically recorded in the range of 4000-400 cm⁻¹.

-

Process the spectrum by performing a background subtraction and converting the data to absorbance or transmittance.

Mass Spectrometry (MS)

Objective: To determine the molecular weight of the compound and to obtain information about its fragmentation pattern.

Instrumentation: A mass spectrometer, often coupled with a gas chromatograph (GC-MS) for sample introduction and separation.

Sample Preparation:

-

Prepare a dilute solution of the sample (typically 1 mg/mL) in a volatile organic solvent such as methanol, acetonitrile, or ethyl acetate.

-

Filter the solution through a syringe filter (0.22 µm) to remove any particulate matter.

-

Transfer the filtered solution to a clean autosampler vial.

GC-MS Analysis:

-

Set the GC oven temperature program to ensure good separation of the analyte from any impurities and the solvent. A typical program might start at a low temperature (e.g., 50 °C), ramp up to a higher temperature (e.g., 250 °C), and then hold for a few minutes.

-

Inject a small volume (e.g., 1 µL) of the prepared sample solution into the GC inlet.

-

The sample is vaporized and carried by an inert gas (e.g., helium) through the GC column, where separation occurs.

-

The separated components elute from the column and enter the mass spectrometer.

-

In the ion source (typically using Electron Impact, EI), the molecules are ionized and fragmented.

-

The ions are then separated based on their mass-to-charge ratio (m/z) by the mass analyzer and detected.

-

The resulting mass spectrum shows the relative abundance of the different fragment ions.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a small organic molecule like (5-Ethyl-1,2-oxazol-3-yl)methanol.

Caption: General workflow for the synthesis, purification, and spectroscopic characterization of (5-Ethyl-1,2-oxazol-3-yl)methanol.

References

(5-Ethyl-1,2-oxazol-3-yl)methanol: A Technical Guide to Solubility and Stability

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the methodologies used to determine the solubility and stability of the novel small molecule, (5-Ethyl-1,2-oxazol-3-yl)methanol. Given the absence of publicly available data for this specific compound, this document outlines standardized experimental protocols and data presentation formats that are critical for its evaluation in a drug discovery and development context. The guide details established methods for assessing thermodynamic and kinetic solubility, as well as chemical stability under various stress conditions as mandated by international guidelines. This information is intended to serve as a foundational resource for researchers initiating studies on (5-Ethyl-1,2-oxazol-3-yl)methanol, enabling consistent and reproducible data generation.

Introduction

(5-Ethyl-1,2-oxazol-3-yl)methanol is a heterocyclic compound featuring an isoxazole core. The isoxazole ring is a prominent scaffold in medicinal chemistry, known to be a component in a wide array of biologically active compounds.[1][2][3][4][5] Derivatives of isoxazole have shown a broad spectrum of pharmacological activities, including anti-inflammatory, anti-cancer, and antimicrobial effects.[1][2][3][4][5][6][7] The physical and chemical properties of any new chemical entity, such as its solubility and stability, are fundamental parameters that dictate its potential for development as a therapeutic agent. Poor solubility can hinder absorption and bioavailability, while instability can lead to loss of efficacy and the formation of potentially toxic degradation products.[8][9][10][11]

This guide presents the standard methodologies for a thorough evaluation of the solubility and stability of (5-Ethyl-1,2-oxazol-3-yl)methanol.

Solubility Assessment

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its oral bioavailability.[8] Both thermodynamic and kinetic solubility are important parameters to assess during early drug development.[10][12]

Thermodynamic Solubility

Thermodynamic solubility is defined as the concentration of a solute in a saturated solution at equilibrium.[13] The shake-flask method is the gold standard for determining thermodynamic solubility.[13]

Table 1: Thermodynamic Solubility of (5-Ethyl-1,2-oxazol-3-yl)methanol in Various Solvents

| Solvent System | Temperature (°C) | pH | Solubility (µg/mL) | Solubility (µM) | Method |

| Phosphate Buffered Saline (PBS) | 25 | 7.4 | Data not available | Data not available | Shake-Flask |

| Simulated Gastric Fluid (SGF) | 37 | 1.2 | Data not available | Data not available | Shake-Flask |

| Simulated Intestinal Fluid (SIF) | 37 | 6.8 | Data not available | Data not available | Shake-Flask |

| Water | 25 | 7.0 | Data not available | Data not available | Shake-Flask |

| Ethanol | 25 | N/A | Data not available | Data not available | Shake-Flask |

| Dimethyl Sulfoxide (DMSO) | 25 | N/A | Data not available | Data not available | Shake-Flask |

Kinetic Solubility

Kinetic solubility measures the concentration at which a compound, initially dissolved in an organic solvent like DMSO, precipitates when added to an aqueous medium.[10][12] This is often a high-throughput screening method used in early discovery.[8]

Table 2: Kinetic Solubility of (5-Ethyl-1,2-oxazol-3-yl)methanol

| Aqueous Buffer | DMSO Concentration (%) | Incubation Time (h) | Temperature (°C) | Kinetic Solubility (µM) | Method |

| PBS (pH 7.4) | 1 | 2 | 25 | Data not available | Nephelometry |

| PBS (pH 7.4) | 1 | 24 | 25 | Data not available | Nephelometry |

Stability Assessment

Stability testing is crucial for determining the shelf-life and storage conditions of a drug substance.[14][15][16] Forced degradation studies are performed to identify potential degradation products and pathways.[9][17][18][19] These studies expose the compound to stress conditions such as changes in pH, temperature, light, and oxidizing agents.[9][17][19]

pH Stability

The stability of (5-Ethyl-1,2-oxazol-3-yl)methanol should be assessed across a range of pH values to simulate physiological conditions and to understand its susceptibility to hydrolysis.

Table 3: pH Stability of (5-Ethyl-1,2-oxazol-3-yl)methanol

| pH | Buffer System | Temperature (°C) | Time (h) | % Remaining | Degradants Observed |

| 2.0 | HCl | 37 | 24 | Data not available | Data not available |

| 7.4 | PBS | 37 | 24 | Data not available | Data not available |

| 9.0 | Borate | 37 | 24 | Data not available | Data not available |

Thermal and Photostability

Thermal and photostability testing are conducted according to the International Council for Harmonisation (ICH) guidelines.[20][21][22]

Table 4: Thermal and Photostability of (5-Ethyl-1,2-oxazol-3-yl)methanol

| Condition | Duration | % Remaining | Degradants Observed |

| 40°C / 75% RH | 4 weeks | Data not available | Data not available |

| 60°C | 2 weeks | Data not available | Data not available |

| ICH Option 2 Photostability | 7 days | Data not available | Data not available |

Oxidative Stability

Susceptibility to oxidation is tested using an oxidizing agent such as hydrogen peroxide.

Table 5: Oxidative Stability of (5-Ethyl-1,2-oxazol-3-yl)methanol

| Oxidizing Agent | Concentration | Temperature (°C) | Time (h) | % Remaining | Degradants Observed |

| H₂O₂ | 3% | 25 | 24 | Data not available | Data not available |

Experimental Protocols

Thermodynamic Solubility (Shake-Flask Method)

-

An excess amount of (5-Ethyl-1,2-oxazol-3-yl)methanol is added to a known volume of the desired solvent in a sealed vial.

-

The vials are agitated in a temperature-controlled shaker bath for a sufficient time to reach equilibrium (typically 24-48 hours).[13]

-

After equilibration, the samples are allowed to stand to allow undissolved solid to settle.

-

An aliquot of the supernatant is carefully removed and filtered through a 0.45 µm filter to remove any remaining solid particles.

-

The concentration of the dissolved compound in the filtrate is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.[8][13]

Kinetic Solubility (Nephelometry)

-

A stock solution of (5-Ethyl-1,2-oxazol-3-yl)methanol is prepared in 100% DMSO.

-

This stock solution is serially diluted in DMSO in a 96-well plate.

-

A small volume of the DMSO solutions is then added to an aqueous buffer (e.g., PBS pH 7.4) in another 96-well plate.

-

The plate is incubated at a controlled temperature (e.g., 25°C) for a set period (e.g., 2 and 24 hours).

-

The turbidity of each well, indicating precipitation, is measured using a nephelometer or a plate reader capable of measuring light scattering.

-

The kinetic solubility is the concentration at which the turbidity signal significantly increases above the background.

Forced Degradation Studies

-

Solutions of (5-Ethyl-1,2-oxazol-3-yl)methanol are prepared in various stress media (e.g., acidic, basic, and neutral aqueous solutions; and in the presence of an oxidizing agent).

-

For thermal stability, solid compound and solutions are stored in a temperature- and humidity-controlled oven.

-

For photostability, the compound is exposed to light conditions as specified in ICH guideline Q1B.[19]

-

At specified time points, samples are withdrawn and analyzed by a stability-indicating HPLC method to determine the percentage of the parent compound remaining and to detect any degradation products.[23][24] Mass spectrometry can be coupled with HPLC (LC-MS) to help identify the structure of the degradants.[24]

Visualizations

Caption: Experimental workflow for solubility and stability assessment.

Caption: Hypothetical signaling pathway for an isoxazole compound.

Conclusion

While specific experimental data on the solubility and stability of (5-Ethyl-1,2-oxazol-3-yl)methanol are not yet available, this guide provides a robust framework for conducting these critical assessments. Adherence to these standardized protocols will ensure the generation of high-quality, reliable data essential for progressing this compound through the drug discovery and development pipeline. The broad biological potential of the isoxazole class of molecules warrants a thorough investigation of this new chemical entity.[6][7][25][26]

References

- 1. A review of isoxazole biological activity and present synthetic techniques - Int J Pharm Chem Anal [ijpca.org]

- 2. ijpca.org [ijpca.org]

- 3. Isoxazole/Isoxazoline Skeleton in the Structural Modification of Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Advances in isoxazole chemistry and their role in drug discovery - RSC Advances (RSC Publishing) DOI:10.1039/D4RA08339C [pubs.rsc.org]

- 5. Advances in isoxazole chemistry and their role in drug discovery - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 6. espublisher.com [espublisher.com]

- 7. Advances in isoxazole chemistry and their role in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 8. lifechemicals.com [lifechemicals.com]

- 9. acdlabs.com [acdlabs.com]

- 10. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 11. Solubility & Method for determination of solubility | PPTX [slideshare.net]

- 12. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 13. researchgate.net [researchgate.net]

- 14. How to Conduct Stability Studies for Small Molecule Drugs – StabilityStudies.in [stabilitystudies.in]

- 15. pharmtech.com [pharmtech.com]

- 16. japsonline.com [japsonline.com]

- 17. researchgate.net [researchgate.net]

- 18. onyxipca.com [onyxipca.com]

- 19. nelsonlabs.com [nelsonlabs.com]

- 20. ICH Guidelines for Stability Testing: Protecting Pharma Products [purple-diamond.com]

- 21. ICH Guidelines: Drug Stability Testing Essentials | AMSbiopharma [amsbiopharma.com]

- 22. ICH Official web site : ICH [ich.org]

- 23. lubrizolcdmo.com [lubrizolcdmo.com]

- 24. Analytical Techniques In Stability Testing | Separation Science [sepscience.com]

- 25. Synthesis of some new isoxazole compounds and their biological tyrosinase and antioxidant activities - PMC [pmc.ncbi.nlm.nih.gov]

- 26. Oxazole and isoxazole-containing pharmaceuticals: targets, pharmacological activities, and their SAR studies - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

A Comprehensive Review of 5-Substituted 3-Hydroxymethylisoxazoles: Synthesis, Biological Activity, and Structure-Activity Relationships

For Researchers, Scientists, and Drug Development Professionals

The isoxazole scaffold is a privileged structure in medicinal chemistry, appearing in a wide array of biologically active compounds. Among these, 5-substituted 3-hydroxymethylisoxazoles have emerged as a promising class of compounds with diverse pharmacological activities, including anticancer and anti-inflammatory properties. This technical guide provides a comprehensive literature review of this specific isoxazole core, summarizing key findings on its synthesis, biological evaluation, and structure-activity relationships (SAR).

Synthesis of the 5-Substituted 3-Hydroxymethylisoxazole Core

The primary and most versatile method for the synthesis of the 3,5-disubstituted isoxazole ring is the [3+2] cycloaddition reaction, also known as a 1,3-dipolar cycloaddition. This reaction typically involves the in-situ generation of a nitrile oxide, which then reacts with an alkyne.

A general workflow for the synthesis of 5-substituted 3-hydroxymethylisoxazoles is depicted below. The synthesis often commences with a protected form of propargyl alcohol, which serves as the alkyne component. The choice of protecting group is crucial and can influence the overall yield and purification strategy. The nitrile oxide is generated from an appropriate precursor, such as an oxime or a hydroximoyl chloride, often in the presence of a base or an oxidizing agent. The subsequent cycloaddition reaction yields the protected 3-hydroxymethylisoxazole, which can then be deprotected to afford the final product.

Key Experimental Protocols

General Procedure for 1,3-Dipolar Cycloaddition:

The synthesis of 3,5-disubstituted isoxazoles is commonly achieved through the 1,3-dipolar cycloaddition of alkynes with in situ generated nitrile oxides.[1][2] A typical protocol involves the slow addition of a base, such as triethylamine, to a solution of a hydroximoyl chloride and a terminal alkyne in an appropriate solvent like dichloromethane or tetrahydrofuran at room temperature. The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is typically washed with water, dried over an anhydrous salt like sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel.

Biological Activities and Structure-Activity Relationships

Derivatives of the 5-substituted 3-hydroxymethylisoxazole core have demonstrated significant potential in oncology and inflammatory disease research.

Anticancer Activity

Several studies have highlighted the antiproliferative effects of isoxazole derivatives against various cancer cell lines. While specific data for a wide range of 5-substituted 3-hydroxymethylisoxazoles is still emerging, structurally related compounds provide valuable insights into the potential of this scaffold.

For instance, a series of 3-hydroxymethyl-5-(1H-1,2,3-triazol)isoxazolidines, which are saturated analogs of the target compounds, have been synthesized and evaluated for their ability to inhibit the proliferation of human thyroid cancer cell lines.[3] These studies revealed that the antiproliferative activity is influenced by the nature of the substituent at the 5-position of the isoxazolidine ring.

The general relationship between the isoxazole core and its interaction with biological targets, often kinases or other enzymes implicated in cancer signaling pathways, underscores the importance of the substitution pattern.

Table 1: Anticancer Activity of 3-Hydroxymethyl-5-(1H-1,2,3-triazol)isoxazolidine Derivatives [3]

| Compound | R | Cell Line | IC50 (µM) |

| 1a | Phenyl | FTC-133 | 8.76 ± 0.98 |

| 1a | Phenyl | 8505C | 7.54 ± 0.88 |

| 1b | 4-Methylphenyl | FTC-133 | 6.23 ± 0.75 |

| 1b | 4-Methylphenyl | 8505C | 5.87 ± 0.69 |

| 1c | 4-Methoxyphenyl | FTC-133 | 4.11 ± 0.48 |

| 1c | 4-Methoxyphenyl | 8505C | 3.87 ± 0.45 |

Note: Data presented for isoxazolidine analogs due to limited direct data on 5-substituted 3-hydroxymethylisoxazoles.

Anti-inflammatory Activity

The isoxazole moiety is also a key feature in several anti-inflammatory agents. The mechanism of action is often attributed to the inhibition of key enzymes in the inflammatory cascade, such as cyclooxygenases (COX-1 and COX-2) and lipoxygenases (LOX). The substitution pattern on the isoxazole ring plays a critical role in determining the potency and selectivity of these inhibitory effects.

While specific quantitative data for 5-substituted 3-hydroxymethylisoxazoles in anti-inflammatory assays is not extensively documented in the readily available literature, the general principles of SAR for anti-inflammatory isoxazoles suggest that modulation of the substituent at the 5-position can significantly impact activity.

Conclusion and Future Directions

The 5-substituted 3-hydroxymethylisoxazole scaffold represents a promising starting point for the development of novel therapeutic agents. The synthetic accessibility through well-established 1,3-dipolar cycloaddition reactions allows for the generation of diverse libraries of compounds for biological screening. While the current body of literature provides a strong foundation, further research is needed to fully elucidate the structure-activity relationships for this specific isoxazole core, particularly with respect to a broader range of biological targets. Future work should focus on the synthesis and systematic evaluation of a wider variety of 5-substituted analogs to build a comprehensive SAR database. This will enable the rational design of more potent and selective compounds for a range of therapeutic applications, from oncology to inflammatory diseases. The detailed experimental protocols and data presented in this guide are intended to facilitate these future research endeavors.

References

An In-depth Technical Guide to the Safety and Handling of (5-Ethyl-1,2-oxazol-3-yl)methanol

Introduction

(5-Ethyl-1,2-oxazol-3-yl)methanol is a heterocyclic compound belonging to the isoxazole class. Isoxazole derivatives are of significant interest to researchers in medicinal chemistry and drug development due to their diverse biological activities.[1][2][3] The presence of the isoxazole ring, a key pharmacophore, makes these compounds valuable scaffolds in the synthesis of novel therapeutic agents.[4][5] Given its potential utility, understanding the safe handling of (5-Ethyl-1,2-oxazol-3-yl)methanol is paramount for the protection of laboratory personnel and the environment.

Hazard Identification and Classification

While a specific GHS classification for (5-Ethyl-1,2-oxazol-3-yl)methanol is not available, its structure suggests several potential hazards. The presence of the methanol group is a primary concern. Methanol is classified as highly flammable and toxic by ingestion, skin contact, and inhalation, with the potential to cause organ damage, particularly to the eyes and central nervous system.[6][7][8] Structurally similar oxazole compounds are also noted as irritants.[9]

Extrapolated Hazard Statements:

-

Highly flammable liquid and vapor.

-

Toxic if swallowed, in contact with skin, or if inhaled.

-

Causes damage to organs (Eyes, Central Nervous System).

-

May cause respiratory irritation.

-

Causes skin irritation.

-

Causes serious eye irritation.

Quantitative Safety Data

Specific quantitative toxicological data such as LD50 or LC50 for (5-Ethyl-1,2-oxazol-3-yl)methanol are not available. The following table summarizes the qualitative hazards and recommended precautions. For reference, the GHS classification for Methanol is provided.

Table 1: Qualitative Hazard Summary and Handling Precautions

| Hazard Category | Potential Hazard | Recommended Precautions |

| Physical Hazards | Highly flammable liquid and vapor. Vapors may form explosive mixtures with air.[10] | Keep away from heat, sparks, open flames, and hot surfaces.[6] Use explosion-proof electrical equipment.[10] Ground and bond containers during transfer.[11] |

| Health Hazards | Acute Toxicity (Oral, Dermal, Inhalation): Toxic if swallowed, in contact with skin, or inhaled.[6][11] Specific Target Organ Toxicity (Single Exposure): Causes damage to organs (Eyes, Central Nervous System).[6] Irritation: May cause skin, eye, and respiratory irritation.[9] | Avoid breathing dust, fume, gas, mist, vapors, or spray.[7] Wear protective gloves, protective clothing, eye protection, and face protection.[6] Use only outdoors or in a well-ventilated area.[11] Do not eat, drink, or smoke when using this product.[6] |

| Environmental Hazards | Harmful to aquatic life. | Prevent release to the environment. Dispose of contents/container to an approved waste disposal plant.[11] |

Table 2: GHS Classification for Methanol (for reference)

| Classification | Hazard Statement |

| Flammable liquids (Category 2) | H225: Highly flammable liquid and vapor.[6] |

| Acute toxicity, Oral (Category 3) | H301: Toxic if swallowed.[6] |

| Acute toxicity, Dermal (Category 3) | H311: Toxic in contact with skin.[6] |

| Acute toxicity, Inhalation (Category 3) | H331: Toxic if inhaled.[6] |

| Specific target organ toxicity — single exposure (Category 1) | H370: Causes damage to organs.[6] |

Experimental Protocols

General Protocol for Safe Handling of (5-Ethyl-1,2-oxazol-3-yl)methanol:

-

Risk Assessment: Before commencing any work, conduct a thorough risk assessment specific to the planned experiment, considering the quantities to be used and the experimental conditions.

-

Engineering Controls: All handling of (5-Ethyl-1,2-oxazol-3-yl)methanol should be performed in a certified chemical fume hood to minimize inhalation exposure.[8] Ensure that an eyewash station and safety shower are readily accessible.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including a flame-retardant lab coat, chemical-resistant gloves (e.g., butyl rubber), and chemical safety goggles or a face shield.[11]

-

Dispensing and Weighing: Dispense and weigh the compound in the fume hood. Avoid generating dust or aerosols. For transfers, use spark-proof tools and ensure containers are grounded and bonded.[10]

-

Reaction Setup: Set up reactions in the fume hood. Ensure all glassware is free from cracks and contaminants. If heating is required, use a heating mantle or oil bath with a temperature controller. Avoid open flames.

-

Work-up and Purification: Perform all work-up and purification steps (e.g., extraction, chromatography) within the fume hood.

-

Waste Disposal: Collect all waste containing (5-Ethyl-1,2-oxazol-3-yl)methanol in a designated, labeled, and sealed waste container. Dispose of chemical waste through a licensed waste disposal company.

-

Decontamination: After handling, thoroughly decontaminate all surfaces and equipment. Wash hands and any exposed skin with soap and water.

Mandatory Visualizations

Caption: Experimental workflow for handling (5-Ethyl-1,2-oxazol-3-yl)methanol.

Safe Handling and Storage

-

Handling: Use only in a well-ventilated area, preferably a chemical fume hood.[11] Avoid contact with skin, eyes, and clothing.[10] Do not breathe vapors or mists.[7] Take precautionary measures against static discharge.[10]

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place away from heat, sparks, and open flames.[7][10] Keep away from oxidizing agents.[10] Store in a locked cabinet or other secure area.

Personal Protective Equipment (PPE)

-

Eye/Face Protection: Wear chemical safety goggles and/or a face shield.[6]

-

Skin Protection: Wear chemical-resistant gloves (e.g., butyl rubber) and a lab coat.[11]

-

Respiratory Protection: If engineering controls are not sufficient, use a NIOSH-approved respirator with an appropriate cartridge for organic vapors.

-

Hygiene Measures: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the laboratory.[6]

First Aid Measures

-

Inhalation: Remove the victim to fresh air and keep at rest in a position comfortable for breathing. Call a poison center or doctor immediately.[6]

-

Skin Contact: Immediately take off all contaminated clothing. Rinse skin with plenty of water. Call a poison center or doctor if irritation persists.[6]

-

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Immediately call a poison center or doctor.

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Call a poison center or doctor immediately.[6]

Spill and Leak Procedures

-

Small Spills: Absorb with an inert material (e.g., sand, vermiculite) and place in a suitable container for disposal.

-

Large Spills: Evacuate the area. Wear appropriate PPE, including respiratory protection. Contain the spill and prevent it from entering drains. Absorb with an inert material and collect for disposal. Ventilate the area and wash the spill site after material pickup is complete.

Disposal Considerations

Dispose of (5-Ethyl-1,2-oxazol-3-yl)methanol and its containers in accordance with local, regional, and national regulations. Do not allow it to enter the environment. Waste should be handled by a licensed professional waste disposal service.

References

- 1. researchgate.net [researchgate.net]

- 2. An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. The synthetic and therapeutic expedition of isoxazole and its analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. sigmaaldrich.com [sigmaaldrich.com]

- 7. chemos.de [chemos.de]

- 8. carlroth.com:443 [carlroth.com:443]

- 9. 5-ISOXAZOLEMETHANOL CAS#: 127232-41-1 [amp.chemicalbook.com]

- 10. fishersci.com [fishersci.com]

- 11. methanex.com [methanex.com]

InChIKey and SMILES for (5-Ethyl-1,2-oxazol-3-yl)methanol

For Researchers, Scientists, and Drug Development Professionals

Core Compound Identifiers

This technical guide provides an in-depth overview of (5-Ethyl-1,2-oxazol-3-yl)methanol, a heterocyclic compound of interest in medicinal chemistry. The foundational chemical identifiers for this molecule are presented below.

| Identifier | Value |

| IUPAC Name | (5-Ethyl-1,2-oxazol-3-yl)methanol |

| CAS Number | 60148-49-4 |

| SMILES | OCC1=NOC(CC)=C1 |

| InChIKey | SBPJFWMSDRLWHW-UHFFFAOYSA-N |

Physicochemical Properties

| Property | Value | Source |

| Molecular Formula | C6H9NO2 | N/A |

| Molecular Weight | 127.14 g/mol | N/A |

Synthesis and Experimental Protocols

A plausible synthetic workflow for (5-Ethyl-1,2-oxazol-3-yl)methanol is outlined below. This diagram represents a generalized approach and would require optimization for this specific target molecule.

The Predicted ADMET Profile of (5-Ethyl-1,2-oxazol-3-yl)methanol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

(5-Ethyl-1,2-oxazol-3-yl)methanol is a heterocyclic compound belonging to the isoxazole class, a group of molecules with diverse pharmacological activities that are of significant interest in drug discovery. Understanding the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profile of a drug candidate is crucial for its development and success. This technical guide provides a comprehensive overview of the predicted ADMET properties of (5-Ethyl-1,2-oxazol-3-yl)methanol based on in silico predictive models and the known metabolic pathways of its structural analogs. The application of computational tools in the early stages of drug discovery helps in identifying promising candidates with favorable pharmacokinetic and safety profiles, thereby reducing the likelihood of late-stage failures.[1]

Introduction

The isoxazole scaffold is a privileged structure in medicinal chemistry, known to impart favorable metabolic stability and pharmacokinetic characteristics to molecules. In silico ADMET prediction has become an indispensable tool in modern drug discovery, offering a cost-effective and high-throughput method to evaluate the drug-like properties of novel chemical entities before their synthesis and preclinical testing.[1][2] This guide synthesizes available data and predictive methodologies to construct a theoretical ADMET profile for (5-Ethyl-1,2-oxazol-3-yl)methanol.

Predicted Physicochemical Properties

The physicochemical properties of a molecule are fundamental to its pharmacokinetic behavior. For (5-Ethyl-1,2-oxazol-3-yl)methanol, these properties are predicted using computational models. The data for the closely related tautomer, 5-Ethyl-1,2-oxazol-3-ol, from PubChem provides a valuable reference point.[3]

| Property | Predicted Value | Significance in ADMET |

| Molecular Formula | C6H9NO2 | Basic chemical identity. |

| Molecular Weight | 127.14 g/mol | Influences diffusion and transport across membranes.[4] |

| XLogP3 | 0.5 | A measure of lipophilicity, affecting absorption and distribution. |

| Hydrogen Bond Donors | 1 | Influences solubility and binding to biological targets. |

| Hydrogen Bond Acceptors | 2 | Influences solubility and binding to biological targets. |

| Rotatable Bond Count | 2 | Relates to conformational flexibility and binding. |

| Exact Mass | 127.063328359 Da | Precise mass for analytical purposes. |

| Topological Polar Surface Area | 38.3 Ų | Predicts transport properties such as intestinal absorption and blood-brain barrier penetration. |

Predicted ADMET Profile

The ADMET profile of (5-Ethyl-1,2-oxazol-3-yl)methanol is predicted based on the general characteristics of isoxazole derivatives and the application of various in silico models.

Absorption

-

Gastrointestinal (GI) Absorption: Isoxazole derivatives are often designed to have good oral bioavailability. Based on its predicted physicochemical properties, (5-Ethyl-1,2-oxazol-3-yl)methanol is expected to have high gastrointestinal absorption.

-

Blood-Brain Barrier (BBB) Permeability: The predicted TPSA and lipophilicity suggest that the compound may have the potential to cross the blood-brain barrier.

Distribution

-

Plasma Protein Binding: The extent of plasma protein binding is a critical parameter that influences the free drug concentration. While a specific prediction is not available, compounds with moderate lipophilicity often exhibit some degree of plasma protein binding.

Metabolism

The metabolism of (5-Ethyl-1,2-oxazol-3-yl)methanol is predicted to occur through two primary pathways: oxidation of the ethyl group and oxidation of the methanol moiety. The isoxazole ring itself is generally considered to be metabolically stable.

-

Phase I Metabolism: The primary metabolic routes are likely to be mediated by Cytochrome P450 (CYP) enzymes. The ethyl group can undergo hydroxylation, and the methanol group can be oxidized to an aldehyde and then a carboxylic acid.

-

Phase II Metabolism: The hydroxyl group of the parent compound and any hydroxylated metabolites can undergo glucuronidation or sulfation to facilitate excretion.

Excretion

The metabolites of (5-Ethyl-1,2-oxazol-3-yl)methanol are expected to be more polar than the parent compound, facilitating their excretion primarily through the kidneys.

Toxicity

-

Hepatotoxicity: While specific predictions are unavailable, hepatotoxicity is a common concern for drug candidates and would need to be assessed experimentally.

-

Cardiotoxicity (hERG Inhibition): Many small molecules have the potential to inhibit the hERG potassium channel, which can lead to cardiotoxicity. This is a critical parameter to evaluate.

-

Genotoxicity: In silico models can predict the potential for a compound to be mutagenic.

-

Toxicity of Metabolites: A significant concern arises from the metabolism of the methanol group. Similar to the metabolism of methanol itself, the oxidation of the methanol moiety on the isoxazole ring could potentially produce formaldehyde and formic acid as toxic metabolites.[5][6] Formic acid is known to cause metabolic acidosis and can lead to severe health issues, including blindness.[5][6]

Experimental Protocols for In Silico ADMET Prediction

The predicted ADMET properties are derived from a variety of computational methods. A general workflow for in silico ADMET prediction is outlined below.

Molecular Descriptor Calculation

The first step involves the calculation of various molecular descriptors from the 2D or 3D structure of the molecule. These descriptors can be constitutional, topological, geometric, or quantum-chemical.

QSAR Model Application

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a molecule to its biological activity or a specific property.[7] Numerous pre-built QSAR models are available in software packages and online platforms like SwissADME, pkCSM, and Discovery Studio for predicting various ADMET properties.[8]

Physiologically-Based Pharmacokinetic (PBPK) Modeling

PBPK models are more complex and simulate the absorption, distribution, metabolism, and excretion of a drug in a virtual organism. These models can provide more detailed insights into the pharmacokinetic profile of a compound.

Visualizations

In Silico ADMET Prediction Workflow

Caption: Workflow for in silico ADMET prediction.

Predicted Metabolic Pathway of (5-Ethyl-1,2-oxazol-3-yl)methanol

Caption: Predicted metabolic pathway.

Conclusion

This technical guide provides a predicted ADMET profile for (5-Ethyl-1,2-oxazol-3-yl)methanol based on established in silico methodologies and knowledge of related chemical structures. The compound is predicted to have favorable absorption and a predictable metabolic pathway. However, a key area of concern is the potential for the methanol moiety to be metabolized to toxic byproducts, a possibility that warrants careful experimental evaluation. The in silico predictions presented here serve as a valuable starting point for further experimental investigation and highlight the importance of computational tools in guiding the early stages of drug discovery.

References

- 1. drugpatentwatch.com [drugpatentwatch.com]

- 2. 2024.sci-hub.se [2024.sci-hub.se]

- 3. 5-Ethyl-1,2-oxazol-3-ol | C5H7NO2 | CID 11829395 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. (5-Ethyl-1,2-oxazol-3-yl)methanol-Molbase [molbase.com]

- 5. methanolpoisoning.msf.org [methanolpoisoning.msf.org]

- 6. Methanol Toxicity - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. Predictions of the ADMET properties of candidate drug molecules utilizing different QSAR/QSPR modelling approaches. | Semantic Scholar [semanticscholar.org]

- 8. researchgate.net [researchgate.net]

Quantum Chemical Insights into (5-Ethyl-1,2-oxazol-3-yl)methanol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction to Quantum Chemical Calculations in Drug Discovery

Quantum chemical calculations have become an indispensable tool in modern drug discovery and development. These computational methods, rooted in the principles of quantum mechanics, allow for the detailed investigation of molecular properties at the atomic and electronic levels. For pharmaceutical research, this translates to the ability to predict molecular geometries, understand electronic distributions, and rationalize spectroscopic data. Such insights are crucial for understanding drug-receptor interactions, predicting molecular reactivity, and guiding the design of novel therapeutic agents. Isoxazole derivatives, a class of heterocyclic compounds, are of significant interest in medicinal chemistry due to their diverse biological activities.[1][2][3] Computational studies, particularly using Density Functional Theory (DFT), are frequently employed to understand the structure-activity relationships of these compounds.[4][5]

Theoretical Methodology

The primary computational approach for studying isoxazole derivatives is Density Functional Theory (DFT). This method offers a favorable balance between computational cost and accuracy, making it suitable for molecules of pharmaceutical interest.

Density Functional Theory (DFT)

DFT calculations are typically performed using a specific functional and basis set. A common and well-validated choice for organic molecules is the B3LYP functional, which combines Becke's three-parameter hybrid exchange functional with the Lee-Yang-Parr correlation functional.[4] This is often paired with a Pople-style basis set, such as 6-311+G(d,p), which provides a good description of the electron distribution, including polarization and diffuse functions that are important for capturing non-covalent interactions.[4][5]

Computational Protocol

A typical quantum chemical investigation of a molecule like (5-Ethyl-1,2-oxazol-3-yl)methanol would follow the workflow outlined below.

The process begins with generating an initial 3D structure of the molecule. This structure is then optimized to find the lowest energy conformation. A frequency calculation is subsequently performed to confirm that the optimized structure is a true minimum on the potential energy surface (indicated by the absence of imaginary frequencies) and to predict vibrational spectra. Finally, a range of molecular properties are calculated from the optimized geometry.

Predicted Molecular Properties

The following sections present tables of representative data that would be obtained from quantum chemical calculations on (5-Ethyl-1,2-oxazol-3-yl)methanol.

Note: The quantitative values in the following tables are illustrative and based on typical results for similar isoxazole derivatives. They are intended to demonstrate the type of data generated and should not be taken as experimentally verified values for (5-Ethyl-1,2-oxazol-3-yl)methanol.

Optimized Geometric Parameters

Geometry optimization provides the most stable arrangement of atoms in the molecule. Key bond lengths and angles for the isoxazole ring and its substituents can be determined.

| Parameter | Value (Å or Degrees) |

| Bond Lengths | |

| O1-N2 | 1.42 |

| N2-C3 | 1.31 |

| C3-C4 | 1.43 |

| C4-C5 | 1.35 |

| C5-O1 | 1.36 |

| C3-C6 (Methanol) | 1.51 |

| C5-C7 (Ethyl) | 1.50 |

| Bond Angles | |

| O1-N2-C3 | 105.0 |

| N2-C3-C4 | 115.0 |

| C3-C4-C5 | 104.0 |

| C4-C5-O1 | 108.0 |

| C5-O1-N2 | 108.0 |

| Dihedral Angles | |

| N2-C3-C6-O(H) | 60.0 |

| C4-C5-C7-C8 | 180.0 |

Table 1: Representative Optimized Geometric Parameters

Vibrational Frequencies

Vibrational frequency calculations allow for the prediction of infrared (IR) and Raman spectra. The calculated frequencies are often scaled by an empirical factor to better match experimental data.

| Vibrational Mode | Calculated Frequency (cm⁻¹) | Intensity |

| O-H Stretch (Methanol) | 3500 | Strong |

| C-H Stretch (Ethyl, Aromatic) | 3100-2900 | Medium-Strong |

| C=N Stretch (Isoxazole) | 1610 | Medium |

| C=C Stretch (Isoxazole) | 1580 | Medium |

| N-O Stretch (Isoxazole) | 1420 | Strong |

| C-O Stretch (Methanol) | 1050 | Strong |

Table 2: Representative Calculated Vibrational Frequencies

Electronic Properties

The electronic properties of a molecule are crucial for understanding its reactivity and potential biological activity. Key parameters include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

| Property | Value (eV) |

| Highest Occupied Molecular Orbital (HOMO) Energy | -6.5 |

| Lowest Unoccupied Molecular Orbital (LUMO) Energy | -0.8 |

| HOMO-LUMO Energy Gap (ΔE) | 5.7 |

Table 3: Representative Electronic Properties

The HOMO-LUMO gap is a key indicator of chemical reactivity. A smaller gap suggests that the molecule is more easily excitable and potentially more reactive.

Conclusion

This technical guide has outlined the standard theoretical framework for conducting quantum chemical calculations on (5-Ethyl-1,2-oxazol-3-yl)methanol. By employing Density Functional Theory, researchers can obtain valuable insights into the geometric, vibrational, and electronic characteristics of this molecule. The representative data and workflows presented herein provide a solid foundation for initiating computational investigations aimed at understanding its chemical behavior and potential as a pharmacologically active agent. Further research, combining these theoretical predictions with experimental validation, will be crucial for a complete characterization of this promising isoxazole derivative.

References

- 1. The synthetic and therapeutic expedition of isoxazole and its analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 2. irjweb.com [irjweb.com]

- 3. Efficient Synthesis, Structural Characterization, Antibacterial Assessment, ADME-Tox Analysis, Molecular Docking and Molecular Dynamics Simulations of New Functionalized Isoxazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for the Synthesis of (5-Ethyl-1,2-oxazol-3-yl)methanol

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive, step-by-step protocol for the synthesis of (5-Ethyl-1,2-oxazol-3-yl)methanol, a valuable building block in medicinal chemistry and drug development. The synthesis commences from readily available starting materials and proceeds through a robust and scalable three-step sequence.

The overall synthetic strategy involves the initial construction of a key intermediate, ethyl 2,4-dioxohexanoate, via a Claisen condensation. This is followed by the regioselective formation of the 5-ethylisoxazole-3-carboxylate core through a cyclization reaction with hydroxylamine. The final step is the selective reduction of the ester functionality to the desired primary alcohol.

Overall Synthesis Workflow

The synthesis of (5-Ethyl-1,2-oxazol-3-yl)methanol is accomplished in three main stages:

-

Synthesis of Ethyl 2,4-dioxohexanoate: A Claisen condensation between 2-butanone and diethyl oxalate.

-

Synthesis of Ethyl 5-ethylisoxazole-3-carboxylate: Cyclization of the 1,3-dicarbonyl intermediate with hydroxylamine hydrochloride.

-

Synthesis of (5-Ethyl-1,2-oxazol-3-yl)methanol: Selective reduction of the ethyl ester to the primary alcohol.

Caption: Overall synthetic route for (5-Ethyl-1,2-oxazol-3-yl)methanol.

Experimental Protocols

Step 1: Synthesis of Ethyl 2,4-dioxohexanoate

This procedure is adapted from the Claisen condensation method for analogous 2,4-dioxoesters.[1][2]

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |

| Sodium metal | 22.99 | 2.3 g | 0.1 mol |

| Anhydrous Ethanol | 46.07 | 40 mL | - |

| 2-Butanone | 72.11 | 7.21 g (8.9 mL) | 0.1 mol |

| Diethyl oxalate | 146.14 | 14.61 g (13.4 mL) | 0.1 mol |

| 3M Hydrochloric acid | - | As needed | - |

| Dichloromethane | - | For extraction | - |

| Anhydrous Sodium Sulfate | - | For drying | - |

Protocol:

-

A solution of sodium ethoxide is prepared by carefully adding sodium metal (2.3 g, 0.1 mol) in small portions to anhydrous ethanol (40 mL) in a three-necked round-bottom flask equipped with a reflux condenser and a dropping funnel, under an inert atmosphere (nitrogen or argon). The mixture is stirred until all the sodium has reacted.

-

The resulting sodium ethoxide solution is cooled to 0-5 °C in an ice bath.

-

A mixture of 2-butanone (7.21 g, 0.1 mol) and diethyl oxalate (14.61 g, 0.1 mol) is added dropwise to the stirred sodium ethoxide solution over 30 minutes, maintaining the temperature below 5 °C.

-

After the addition is complete, the reaction mixture is stirred at 0-5 °C for an additional 3 hours.

-

The reaction is then allowed to warm to room temperature and stirred overnight.

-

The ethanol is removed under reduced pressure.

-

The residue is dissolved in water (50 mL) and washed with dichloromethane (2 x 30 mL) to remove any unreacted starting materials.

-

The aqueous layer is cooled in an ice bath and acidified to pH 2-3 with 3M hydrochloric acid.

-

The acidified aqueous layer is extracted with dichloromethane (3 x 50 mL).

-

The combined organic extracts are dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated under reduced pressure to yield ethyl 2,4-dioxohexanoate as an oil, which can be used in the next step without further purification.

Expected Yield: 75-85%

Step 2: Synthesis of Ethyl 5-ethylisoxazole-3-carboxylate

This protocol is adapted from the synthesis of ethyl 5-methylisoxazole-3-carboxylate.[3]

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |

| Ethyl 2,4-dioxohexanoate | 172.18 | 17.22 g | 0.1 mol |

| Hydroxylamine hydrochloride | 69.49 | 7.64 g | 0.11 mol |

| Sodium bicarbonate | 84.01 | 9.24 g | 0.11 mol |

| Ethanol (95%) | - | 100 mL | - |

| Chloroform | - | For extraction | - |

| Anhydrous Magnesium Sulfate | - | For drying | - |

Protocol:

-

A mixture of ethyl 2,4-dioxohexanoate (17.22 g, 0.1 mol), hydroxylamine hydrochloride (7.64 g, 0.11 mol), and sodium bicarbonate (9.24 g, 0.11 mol) in ethanol (100 mL) is heated at reflux for 3 hours.

-

The reaction mixture is then cooled to room temperature, and the solvent is removed under reduced pressure.

-

The residue is taken up in chloroform (100 mL) and washed with water (2 x 50 mL).

-

The organic layer is separated, dried over anhydrous magnesium sulfate, and filtered.

-

The solvent is removed under reduced pressure, and the crude product is purified by vacuum distillation to yield ethyl 5-ethylisoxazole-3-carboxylate.

Expected Yield: 50-60%

Step 3: Synthesis of (5-Ethyl-1,2-oxazol-3-yl)methanol

This procedure employs a modified sodium borohydride reduction, which is a milder alternative to LiAlH4 to avoid potential cleavage of the isoxazole ring.[4]

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |

| Ethyl 5-ethylisoxazole-3-carboxylate | 169.18 | 8.46 g | 0.05 mol |

| Calcium chloride (anhydrous) | 110.98 | 8.32 g | 0.075 mol |

| Sodium borohydride | 37.83 | 5.67 g | 0.15 mol |

| Tetrahydrofuran (THF) | - | 50 mL | - |

| Ethanol | - | 100 mL | - |

| Acetone | - | For quenching | - |

| Ethyl acetate | - | For extraction | - |

| 1M Hydrochloric acid | - | As needed | - |

| Saturated sodium bicarbonate solution | - | For washing | - |

| Brine | - | For washing | - |

| Anhydrous Sodium Sulfate | - | For drying | - |

Protocol:

-

To a stirred solution of ethyl 5-ethylisoxazole-3-carboxylate (8.46 g, 0.05 mol) in a mixture of THF (50 mL) and ethanol (100 mL) is added anhydrous calcium chloride (8.32 g, 0.075 mol).

-

The mixture is stirred at room temperature for 15 minutes.

-

Sodium borohydride (5.67 g, 0.15 mol) is added portion-wise over 30 minutes, controlling any effervescence.

-

The reaction mixture is then heated to 60 °C and stirred for 4-6 hours, monitoring the reaction progress by TLC.

-

After completion, the reaction is cooled to room temperature and quenched by the slow addition of acetone (20 mL).

-

The solvents are removed under reduced pressure.

-

The residue is partitioned between ethyl acetate (100 mL) and 1M hydrochloric acid (50 mL).

-

The organic layer is separated, and the aqueous layer is extracted with ethyl acetate (2 x 50 mL).

-

The combined organic layers are washed with saturated sodium bicarbonate solution (50 mL) and brine (50 mL), then dried over anhydrous sodium sulfate.

-

The solvent is evaporated under reduced pressure, and the crude product is purified by flash column chromatography (silica gel, hexane:ethyl acetate gradient) to afford (5-Ethyl-1,2-oxazol-3-yl)methanol.

Expected Yield: 70-80%

Quantitative Data Summary

| Step | Product | Starting Material(s) | Molar Ratio | Solvent(s) | Temperature | Reaction Time | Yield (%) |

| 1 | Ethyl 2,4-dioxohexanoate | 2-Butanone, Diethyl oxalate | 1:1 | Ethanol | 0-5 °C to RT | 12-16 h | 75-85 |

| 2 | Ethyl 5-ethylisoxazole-3-carboxylate | Ethyl 2,4-dioxohexanoate, NH2OH·HCl | 1:1.1 | Ethanol | Reflux | 3 h | 50-60 |

| 3 | (5-Ethyl-1,2-oxazol-3-yl)methanol | Ethyl 5-ethylisoxazole-3-carboxylate, NaBH4, CaCl2 | 1:3:1.5 | THF/Ethanol | 60 °C | 4-6 h | 70-80 |

Logical Relationship Diagram

References

Applications of (5-Ethyl-1,2-oxazol-3-yl)methanol in Medicinal Chemistry: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

(5-Ethyl-1,2-oxazol-3-yl)methanol is a heterocyclic building block belonging to the isoxazole class of compounds. The isoxazole scaffold is a prominent feature in numerous pharmacologically active molecules due to its favorable physicochemical properties and ability to engage in various biological interactions.[1] This document provides an overview of the potential applications of (5-Ethyl-1,2-oxazol-3-yl)methanol in medicinal chemistry, based on the activities of structurally related 3,5-disubstituted isoxazole derivatives. While specific data for this exact molecule is limited in publicly available literature, its structural motifs suggest potential as a scaffold in developing novel therapeutics for a range of diseases, including inflammatory conditions, infectious diseases, and cancer.

Potential Therapeutic Applications

The isoxazole ring system is considered a "privileged structure" in medicinal chemistry, meaning it is a molecular framework that is capable of binding to multiple biological targets.[2] Derivatives of 3,5-disubstituted isoxazoles have shown a variety of biological activities, suggesting potential therapeutic avenues for compounds derived from (5-Ethyl-1,2-oxazol-3-yl)methanol.

Anti-inflammatory Activity

Numerous isoxazole derivatives have been investigated for their anti-inflammatory properties.[3][4][5] These compounds often exert their effects through the inhibition of key enzymes in the inflammatory cascade, such as cyclooxygenase (COX) enzymes.

Hypothesized Signaling Pathway Inhibition:

Anticancer Activity

Derivatives of isoxazole have been synthesized and evaluated for their cytotoxic activity against various cancer cell lines.[6] The mechanism of action can vary, but often involves the inhibition of protein kinases that are crucial for cancer cell proliferation and survival. For instance, isoxazole-based compounds have been developed as inhibitors of Casein Kinase 1 (CK1).[7][8]

Hypothesized Kinase Inhibition Workflow:

Antitubercular Activity

The isoxazoline core, a related structure, has shown promising activity against Mycobacterium tuberculosis. Structure-activity relationship (SAR) studies on 3,5-disubstituted isoxazolines have revealed that modifications at both the 3 and 5 positions significantly impact their antitubercular potency.[9] This suggests that derivatives of (5-Ethyl-1,2-oxazol-3-yl)methanol could be explored for the development of new anti-TB agents.

Quantitative Data for Structurally Related Analogs

| Compound Class | Target/Assay | Representative Activity (IC50/EC50) | Reference |

| 3,4-Diaryl-isoxazole Derivative | Casein Kinase 1δ (CK1δ) | IC50 = 0.033 µM | [8] |

| 5-(3-Alkylquinolin-2-yl)-3-aryl isoxazole | Human cancer cell lines (A549, COLO 205, MDA-MB 231, PC-3) | IC50 < 12 µM | [6] |

| 3,5-Disubstituted Isoxazoline Ester | Mycobacterium tuberculosis | Appreciable activity (specific value not stated) | [9] |

| Trisubstituted Isoxazole | Retinoic-Acid-Receptor-Related Orphan Receptor γt (RORγt) | Low nM potency | [10] |

Experimental Protocols

The following are generalized protocols that can be adapted for the synthesis of (5-Ethyl-1,2-oxazol-3-yl)methanol and its subsequent evaluation in biological assays.

Protocol 1: Synthesis of (5-Ethyl-1,2-oxazol-3-yl)methanol

This protocol is adapted from the synthesis of similar (3-arylisoxazol-5-yl)methanols and 3,5-disubstituted isoxazoles.[6]

Reaction Scheme:

Propargyl alcohol reacts with an aldoxime (in this case, derived from propionaldehyde) in the presence of an oxidizing agent like sodium hypochlorite (NaOCl) to yield the target compound.

Materials:

-

Propargyl alcohol

-

Propionaldehyde

-

Hydroxylamine hydrochloride

-

Sodium hydroxide (NaOH)

-

Sodium hypochlorite (NaOCl) solution

-

Dichloromethane (DCM)

-

Ethyl acetate

-

Hexane

-

Anhydrous sodium sulfate (Na2SO4)

-

Silica gel for column chromatography

Procedure:

-

Preparation of Propionaldoxime:

-

Dissolve hydroxylamine hydrochloride in water and cool in an ice bath.

-

Slowly add a solution of sodium hydroxide.

-

Add propionaldehyde dropwise while maintaining the temperature below 10 °C.

-

Stir the reaction mixture for 1-2 hours at room temperature.

-

Extract the product with a suitable organic solvent (e.g., diethyl ether), dry the organic layer over anhydrous Na2SO4, and concentrate under reduced pressure to obtain the crude aldoxime.

-

-

Cycloaddition Reaction:

-

Dissolve the crude propionaldoxime and propargyl alcohol in dichloromethane (DCM).

-

Cool the mixture in an ice bath.

-

Add sodium hypochlorite (NaOCl) solution dropwise to the stirred solution.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Once the reaction is complete, separate the organic layer.

-

Wash the organic layer with water and brine.

-

Dry the organic layer over anhydrous Na2SO4 and concentrate under reduced pressure.

-

-

Purification:

-

Purify the crude product by column chromatography on silica gel using a mixture of ethyl acetate and hexane as the eluent to obtain pure (5-Ethyl-1,2-oxazol-3-yl)methanol.

-

Synthesis Workflow Diagram:

Protocol 2: In Vitro Kinase Inhibition Assay

This is a general protocol to screen for potential kinase inhibitory activity of derivatives of (5-Ethyl-1,2-oxazol-3-yl)methanol.

Principle:

The assay measures the ability of a compound to inhibit the phosphorylation of a substrate by a specific kinase. The amount of phosphorylation is quantified, typically using a luminescent or fluorescent readout.

Materials:

-

Kinase of interest (e.g., CK1δ)

-

Kinase substrate (peptide or protein)

-

ATP (Adenosine triphosphate)

-

Assay buffer

-

Test compounds (derivatives of (5-Ethyl-1,2-oxazol-3-yl)methanol) dissolved in DMSO

-

Positive control inhibitor

-

Microplate (e.g., 384-well)

-

Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)

-

Plate reader capable of luminescence detection

Procedure:

-

Compound Preparation:

-

Prepare a serial dilution of the test compounds in DMSO.

-

Further dilute the compounds in the assay buffer to the final desired concentrations.

-

-

Assay Setup:

-

Add the kinase, substrate, and test compound to the wells of the microplate.

-

Include wells for a positive control (known inhibitor) and a negative control (DMSO vehicle).

-

-

Initiation of Reaction:

-

Initiate the kinase reaction by adding ATP to all wells.

-

Incubate the plate at the optimal temperature for the kinase (e.g., 30 °C) for a specified period (e.g., 60 minutes).

-

-

Detection:

-

Stop the kinase reaction and measure the amount of ADP produced (which is proportional to kinase activity) using the detection reagent according to the manufacturer's instructions.

-

Read the luminescence on a plate reader.

-

-

Data Analysis:

-

Calculate the percentage of kinase inhibition for each compound concentration relative to the negative control.

-

Plot the percentage inhibition against the logarithm of the compound concentration.

-

Determine the IC50 value (the concentration of the compound that inhibits 50% of the kinase activity) from the dose-response curve.

-

Conclusion

(5-Ethyl-1,2-oxazol-3-yl)methanol represents a valuable starting point for the design and synthesis of novel therapeutic agents. Based on the broad biological activities of related 3,5-disubstituted isoxazoles, derivatives of this compound hold promise for the development of new drugs targeting a range of diseases. The provided protocols offer a foundation for researchers to synthesize and evaluate the biological potential of this interesting molecular scaffold. Further exploration of the structure-activity relationships of its derivatives is warranted to unlock its full therapeutic potential.

References

- 1. A review of isoxazole biological activity and present synthetic techniques - Int J Pharm Chem Anal [ijpca.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. researchgate.net [researchgate.net]

- 4. Synthesis, characterization, molecular docking and pharmacological evaluation of isoxazole derivatives as potent anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Synthesis, Biological Evaluation and QSAR Studies of Newer Isoxazole Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Synthesis of novel 5-(3-alkylquinolin-2-yl)-3-aryl isoxazole derivatives and their cytotoxic activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Design, Synthesis and Biological Evaluation of Isoxazole-Based CK1 Inhibitors Modified with Chiral Pyrrolidine Scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Design, Synthesis and Biological Evaluation of Isoxazole-Based CK1 Inhibitors Modified with Chiral Pyrrolidine Scaffolds - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Synthesis, optimization and structure-activity relationships of 3,5-disubstituted isoxazolines as new anti-tuberculosis agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

Application Notes and Protocols for (5-Ethyl-1,2-oxazol-3-yl)methanol in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

(5-Ethyl-1,2-oxazol-3-yl)methanol (CAS No: 60148-49-4) is a versatile heterocyclic building block with significant potential in organic synthesis, particularly in the fields of medicinal chemistry and materials science. Its structure, featuring a reactive hydroxymethyl group and a stable isoxazole core, allows for diverse chemical modifications to generate a wide array of functionalized molecules. The isoxazole moiety itself is a well-established pharmacophore found in numerous FDA-approved drugs, highlighting the potential of its derivatives in drug discovery programs.[1][2][3]

Physicochemical Properties and Spectroscopic Data

While specific experimental spectroscopic data for (5-Ethyl-1,2-oxazol-3-yl)methanol is not widely published, the following table summarizes its known properties and provides expected NMR chemical shifts based on closely related analogs.

| Property | Data |

| Molecular Formula | C₆H₉NO₂ |

| Molecular Weight | 127.14 g/mol |

| Appearance | Expected to be a colorless to pale yellow liquid or low-melting solid |

| Boiling Point | Not reported |

| Melting Point | Not reported |

| Expected ¹H NMR (CDCl₃, 400 MHz) δ (ppm) | 6.15 (s, 1H, isoxazole C4-H), 4.75 (s, 2H, CH₂OH), 2.80 (q, J = 7.6 Hz, 2H, CH₂CH₃), 1.35 (t, J = 7.6 Hz, 3H, CH₂CH₃) |

| Expected ¹³C NMR (CDCl₃, 101 MHz) δ (ppm) | 172.5 (isoxazole C5), 161.0 (isoxazole C3), 99.5 (isoxazole C4), 57.0 (CH₂OH), 21.5 (CH₂CH₃), 11.8 (CH₂CH₃) |

Note: Expected NMR data is estimated based on spectral data of similar 3-hydroxymethyl-5-alkyl-isoxazoles.[4][5]

Experimental Protocols

I. Proposed Synthesis of (5-Ethyl-1,2-oxazol-3-yl)methanol via 1,3-Dipolar Cycloaddition

The most common and versatile method for the synthesis of the isoxazole ring is the 1,3-dipolar cycloaddition of a nitrile oxide with an alkyne.[6][7] This protocol describes a plausible synthesis of the title compound.

Reaction:

Propionaldehyde oxime is converted in situ to its corresponding nitrile oxide, which then undergoes a cycloaddition reaction with propargyl alcohol to yield the desired product.

Materials:

-

Propionaldehyde oxime

-

Propargyl alcohol

-

N-Chlorosuccinimide (NCS)

-

Triethylamine (TEA)

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel (for column chromatography)

-

Hexanes and Ethyl acetate (for chromatography)

Procedure:

-

To a stirred solution of propionaldehyde oxime (1.0 eq) in DCM at 0 °C, add NCS (1.1 eq) portion-wise over 15 minutes.

-

Stir the resulting mixture at 0 °C for 30 minutes.

-

Add propargyl alcohol (1.2 eq) to the reaction mixture, followed by the dropwise addition of TEA (1.5 eq) over 20 minutes, maintaining the temperature at 0 °C.

-

Allow the reaction mixture to warm to room temperature and stir for 16-24 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution.

-

Separate the organic layer and extract the aqueous layer with DCM (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.

-

Purify the crude residue by silica gel column chromatography using a gradient of ethyl acetate in hexanes as the eluent to afford pure (5-Ethyl-1,2-oxazol-3-yl)methanol.

Caption: Proposed workflow for the synthesis of (5-Ethyl-1,2-oxazol-3-yl)methanol.

II. Application in the Synthesis of Ester Derivatives

The primary alcohol functionality of (5-Ethyl-1,2-oxazol-3-yl)methanol serves as a key site for derivatization. Esterification is a common transformation to produce compounds with potentially altered biological activities or physicochemical properties.

Reaction:

(5-Ethyl-1,2-oxazol-3-yl)methanol is reacted with an acid chloride in the presence of a base to form the corresponding ester.

Materials:

-

(5-Ethyl-1,2-oxazol-3-yl)methanol

-

Acetyl chloride (or other acid chloride)

-

Pyridine or Triethylamine (TEA)

-

Dichloromethane (DCM)

-

1 M Hydrochloric acid (HCl)

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Dissolve (5-Ethyl-1,2-oxazol-3-yl)methanol (1.0 eq) and pyridine (1.5 eq) in DCM at 0 °C.

-

Slowly add acetyl chloride (1.2 eq) to the stirred solution.

-

Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.

-

Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1 M HCl, saturated aqueous sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous MgSO₄ and concentrate under reduced pressure.

-

If necessary, purify the resulting ester by silica gel column chromatography.

| Reactant 1 | Reactant 2 | Product | Typical Yield | Reference |

| Alcohol | Acid Chloride | Ester | > 85% | General Esterification Protocols |

| Alcohol | Carboxylic Acid (DCC/DMAP) | Ester | 70-95% | Steglich Esterification |

Potential Applications and Logical Relationships

(5-Ethyl-1,2-oxazol-3-yl)methanol is a valuable starting material for the synthesis of a variety of more complex molecules. The reactivity of the hydroxymethyl group allows for its conversion into other functional groups, which can then be used in subsequent synthetic steps.

Caption: Synthetic utility of (5-Ethyl-1,2-oxazol-3-yl)methanol as a building block.

References

- 1. A review of isoxazole biological activity and present synthetic techniques - Int J Pharm Chem Anal [ijpca.org]

- 2. researchgate.net [researchgate.net]

- 3. ijpca.org [ijpca.org]

- 4. rsc.org [rsc.org]

- 5. researchgate.net [researchgate.net]

- 6. Isoxazole synthesis [organic-chemistry.org]

- 7. Advances in isoxazole chemistry and their role in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: Derivatization of the Hydroxyl Group of (5-Ethyl-1,2-oxazol-3-yl)methanol for Drug Discovery and Development

Audience: Researchers, scientists, and drug development professionals.